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Compound of Interest |

Compound Name: Spiro[2.4]heptan-5-amine
CAS No.: 1267497-14-2
Cat. No.: B2526757
. J

Structural Definition & Stereochemical Context

Before interpreting spectra, the unique geometry of the spiro[2.4]heptane scaffold must be
understood. The molecule consists of a cyclopropane ring spiro-fused to a cyclopentane ring.

o |[UPAC Numbering: The spiro carbon is typically assigned position 3 (or 1 depending on
nomenclature variants, but 3 is standard for spiro[2.4]).

o Ring A (Small): Carbons 1, 2.
o Ring B (Large): Carbons 4, 5, 6, 7.
o Spiro Center: Carbon 3.
o Target Molecule: The amine group is at position 5. This is the

-position relative to the spiro center.

o Stereochemistry: The introduction of the amine at C5 creates a chiral center. As the
unsubstituted cyclopropane ring is symmetric relative to the cyclopentane plane, there are no
cis/trans diastereomers relative to the spiro junction (unlike 4-substituted isomers where
proximity to the cyclopropane methines might induce specific anisotropic effects). The
product is typically isolated as a racemate (
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Mass Spectrometry (MS) Profile

Mass spectrometry provides the primary identification of the molecular weight and structural
connectivity. The fragmentation pattern is dominated by the stability of the spiro-junction versus
the lability of the amine.

lonization & Molecular lon
e Technique: EI (70 eV) or ESI (+).

e Formula:
e Molecular Weight: 111.19 g/mol .
e Molecular lon (

):m/z 111.

o Note: In ESI, the observed species is

Fragmentation Pathway (El)

The fragmentation follows

-cleavage adjacent to the nitrogen and ring-opening characteristic of strained spiro-cycles.
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m/z Fragment Identity / Mechanism Diagnostic Value

Confirms MW. Intensity: Low to

111 (Molecular lon) Medium.
Loss of ammonia.

94 Characteristic of primary
amines.

- Loss of ethyl radical (ring
opening of cyclopentane).
Loss of

68 Retro-Cyclopropane cleavage
or ring fragmentation.

56 -cleavage fragment (Base
Peak candidate).

20 Primary amine marker (strong

in aliphatic amines).

Fragmentation Logic Diagram

Molecular lon (M+)

Radical site on N

[M - NH3]+ Alpha-Cleavage
m/z 94 (Ring Opening)

Ring Fission\H-Rearrangement

Fragment C3H6N+ CH2=NH2+
m/z 56 m/z 30

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b2526757?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2526757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Figure 1: Proposed EI-MS fragmentation pathway for Spiro[2.4]heptan-5-amine.

Infrared Spectroscopy (IR)

The IR spectrum distinguishes the spiro-cyclic nature (high strain C-H) from the amine
functionality.

Key Absorption Bands

Frequency (cm

Vibration Mode Structural Assignment
)
Primary Amine (
3350 - 3250 N-H Stretch (Doublet)
).
) Cyclopropane Ring. Diagnostic
3080 - 3050 C-H Stretch (Strained) ]
for spiro[2.4] system.
C-H Stretch ( Cyclopentane methylene
2960 - 2850
) groups.
1650 - 1590 N-H Bend (Scissoring) Primary Amine.
) ] Cyclopropane skeletal
1020 - 1000 Ring Deformation

vibration.

Technical Insight: The presence of the band >3000 cm

(cyclopropyl C-H) alongside the amine doublet is the "fingerprint* combination for this molecule,
distinguishing it from simple cyclopentylamine.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing the 5-amine from the 4-amine isomer.

H NMR (Proton) Prediction

Solvent;
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Distinction from 4-amine:

e 5-amine: The
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-proton (H-5) is not adjacent to the spiro center. It will show coupling to two methylene

groups (H-4 and H-6).

e 4-amine: The

-proton (H-4) is adjacent to the spiro center (quaternary C3). This simplifies the coupling
pattern (only coupled to H-5 methylene) and likely shifts the signal slightly upfield due to the

spiro-carbon anisotropy.

C NMR Prediction

Solvent:
Carbon Chemical Shift ( _
Envi " Type Assignment
nvironmen
» Ppm)

C-5 52.0 - 56.0 CH -carbon (bearing
amine).
Methylene carbons (

C-4,C-6 35.0-40.0
to spiro/amine).
Methylene

C-7 30.0-34.0
to spiro.
Spiro Quaternary

C-3 20.0-25.0 Cq Carbon. Diagnostic
low intensity.
Cyclopropyl Carbons.

C-1,C-2 10.0-15.0 High field
characteristic.

Experimental Workflow: Structural Elucidation

To validate the synthesis of the 5-amine isomer specifically, the following 2D NMR workflow is

recommended.

© 2026 BenchChem. All rights reserved. 6/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2526757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

HS5 couples to
TWO CH2 groups

cosy

Identify Spin Systems _ |
lgl (H-H Connectivity)

1H NMR

Confirm 5-Position

H5 shows 3-bond
correlation to Spiro C3

Isolated Amine
(Free Base or HCI)

13C NMR (DEPT)

HMBC
(Long Range)

Click to download full resolution via product page

Figure 2: 2D NMR Logic for Isomer Differentiation.

Differentiation Protocol (COSY/HMBC)

e COSY: In the 5-amine, the methine proton (H-5) will show cross-peaks to two distinct
methylene groups (C4 and C6). In the 4-amine, the methine proton would only couple to one
methylene group (C5) and the quaternary spiro center (no coupling).

 HMBC: Look for the correlation between the cyclopropyl protons (H1/H2) and the
cyclopentane ring carbons.

o 5-amine: Cyclopropyl protons correlate to C3 (spiro), C4, and C7. They will not strongly
correlate to the amine-bearing C5 (too far, 4 bonds).

o 4-amine: Cyclopropyl protons correlate to C3, C4 (amine bearing), and C7. A strong 3-
bond correlation to the amine carbon suggests the 4-isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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heptan-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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